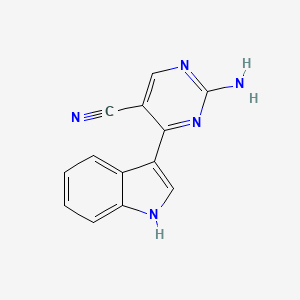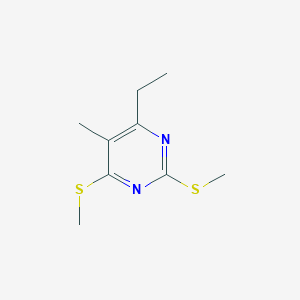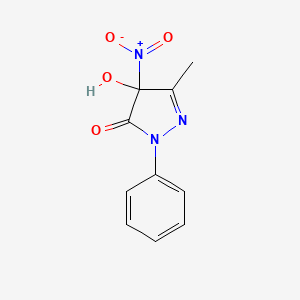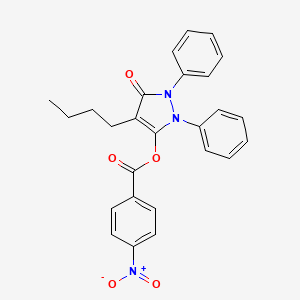
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazolone ring.
Nitration: Introducing the nitro group using nitrating agents like nitric acid.
Esterification: Forming the ester linkage with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazolones: From electrophilic or nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Antimicrobial agents: Exhibits activity against certain bacteria and fungi.
Medicine
Anti-inflammatory agents: Potential use in treating inflammatory conditions.
Analgesics: Possible application as pain relievers.
Industry
Dye intermediates: Used in the synthesis of dyes and pigments.
Material science:
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By interacting with cell surface or intracellular receptors.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-1,2-diphenyl-: Lacks the nitrobenzoyl group.
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-hydroxy-1,2-diphenyl-: Contains a hydroxyl group instead of the nitrobenzoyl group.
Uniqueness
Nitrobenzoyl group: Provides unique chemical reactivity and biological activity.
Aromatic substitution pattern: Distinguishes it from other pyrazolones in terms of chemical behavior and applications.
特性
CAS番号 |
58906-06-2 |
|---|---|
分子式 |
C26H23N3O5 |
分子量 |
457.5 g/mol |
IUPAC名 |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-14-23-24(30)27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)25(23)34-26(31)19-15-17-22(18-16-19)29(32)33/h4-13,15-18H,2-3,14H2,1H3 |
InChIキー |
IVIRHEQDKHFUJT-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
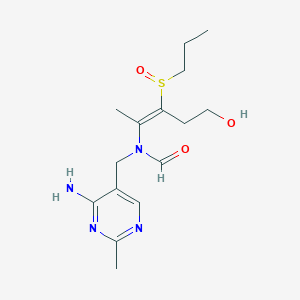
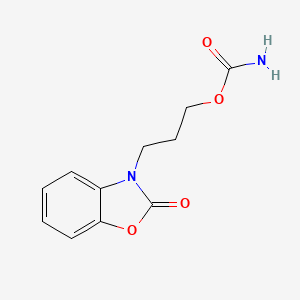

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

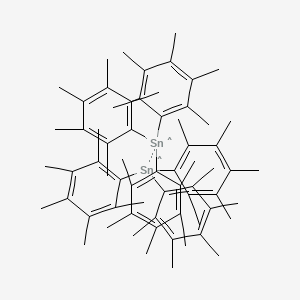
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)

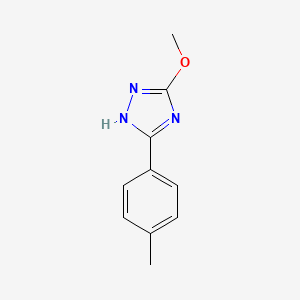
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
